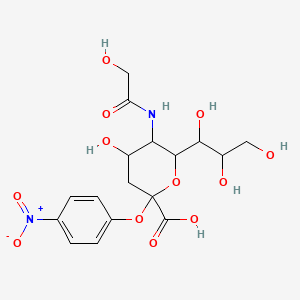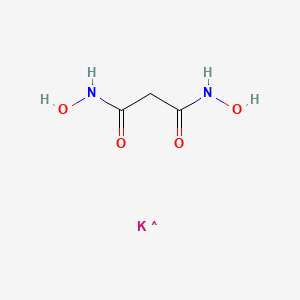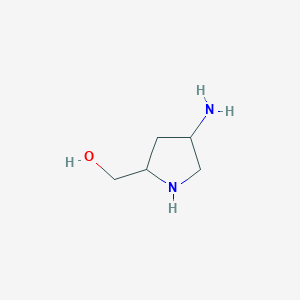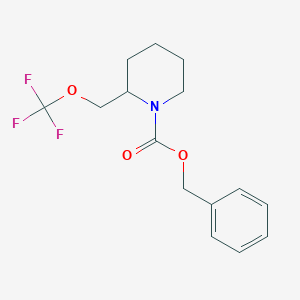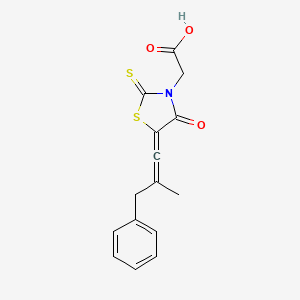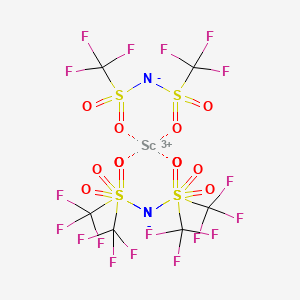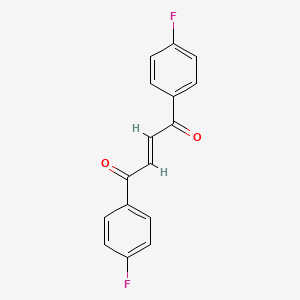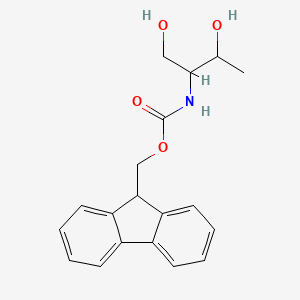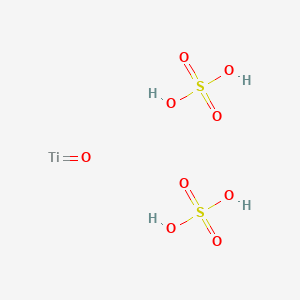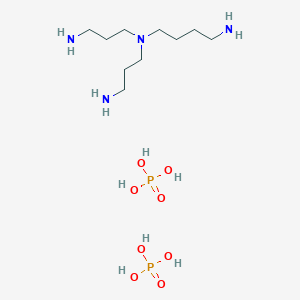
N',N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. It is also known as spermine tetrahydrochloride. This compound is found in all eukaryotic cells and some bacteria. It plays a crucial role in cellular metabolism and is involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid involves multiple steps. One common method includes the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out at low temperatures to prevent side reactions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst and under an inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted polyamines.
Scientific Research Applications
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Plays a role in cellular metabolism and is used in studies related to cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. It binds to DNA and RNA, stabilizing their structures and influencing gene expression. It also interacts with enzymes involved in cellular metabolism, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-aminopropyl)propane-1,3-diamine
- N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine
- 1,4-butanediamine, N1-(3-aminopropyl)-
Uniqueness
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to stabilize DNA and RNA structures and modulate enzyme activity makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H32N4O8P2 |
|---|---|
Molecular Weight |
398.33 g/mol |
IUPAC Name |
N',N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-1-2-8-14(9-3-6-12)10-4-7-13;2*1-5(2,3)4/h1-13H2;2*(H3,1,2,3,4) |
InChI Key |
UWIRLFGATDKJDY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(CCCN)CCCN)CN.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


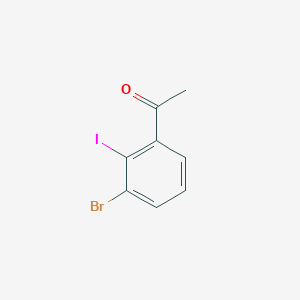
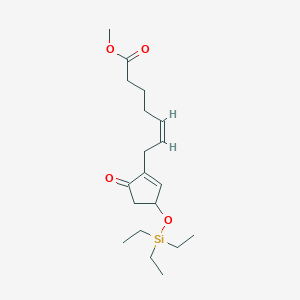
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)

![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
